Bepotastine
Overview
Description
Bepotastine besilate is a selective histamine H1-receptor antagonist and mast cell stabilizer with inhibitory effects on eosinophilic activity, which is used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It is a second-generation antihistamine that is known for its high oral absorption and minimal sedative effects . Bepotastine has been shown to be effective in alleviating nonocular symptoms induced by allergens and is well-tolerated in patients without kidney or liver disease . It is available in various forms, including ophthalmic solutions and oral tablets, and has been approved by the Food and Drug Administration (FDA) in the United States for the treatment of allergic conjunctivitis .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of bepotastine besilate contributes to its function as a histamine H1-receptor antagonist. The structure-activity relationship is crucial for its affinity to the histamine H1 receptor and its ability to stabilize mast cells. The molecular interactions between bepotastine and the histamine H1 receptor are likely to involve hydrogen bonding and hydrophobic interactions, which are typical for receptor-ligand interactions .
Chemical Reactions Analysis
Bepotastine besilate's chemical reactions in the body involve its interaction with histamine H1 receptors to prevent the action of histamine, which is released during allergic reactions. It also exhibits mast cell stabilizing properties, which prevent the release of additional allergic mediators . The papers provided do not detail specific chemical reactions or metabolic pathways for bepotastine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bepotastine besilate, such as solubility, stability, and distribution, are optimized for its function as an antihistamine. It has high oral absorption and is a substrate for P-glycoprotein, which limits its distribution into the brain, thereby reducing the potential for sedation . The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, are tailored to ensure its effectiveness and safety as an antihistamine .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy and safety of bepotastine in treating allergic symptoms. For instance, a study showed that bepotastine besilate ophthalmic solution significantly reduced nonocular symptoms such as nasal congestion and rhinorrhea induced by a conjunctival allergen challenge . Another study found that oral bepotastine tablets effectively suppressed nasal symptoms caused by Japanese cedar pollen exposure in an artificial exposure chamber . Additionally, bepotastine has been shown to downmodulate cytokine/chemokine production and CD54 expression in human keratinocytes, indicating its anti-inflammatory properties . These case studies highlight the therapeutic potential of bepotastine in various allergic conditions.
Scientific Research Applications
Brain Histamine H1 Receptor Occupancy
Bepotastine, as a second-generation antihistamine, has been studied for its effects on brain histamine H1 receptor occupancy (H1RO). This aspect is crucial for evaluating sedative properties in antihistamines. A study using positron emission tomography (PET) found that bepotastine has a relatively low H1RO, indicative of minimal sedation, making it suitable for treating various allergic disorders (Tashiro et al., 2008).
Treatment of Allergic Rhinitis and Conjunctivitis
Bepotastine has been evaluated for its efficacy in treating nasal symptoms caused by allergens like Japanese cedar pollen. It showed effectiveness in reducing symptoms without causing significant cognitive impairment (Hashiguchi et al., 2009). Additionally, bepotastine besilate is effective in treating perennial allergic rhinitis and allergic conjunctivitis, with studies confirming its safety and efficacy (Carrillo‐Martin et al., 2018).
Antiallergic Action on Keratinocytes
Research shows that bepotastine can modulate the production of cytokines/chemokines and the expression of CD54 in human epidermal keratinocytes. This suggests its role in suppressing certain proinflammatory cytokines and chemokines, contributing to its antiallergic action (Kobayashi et al., 2008).
Treatment of Pruritus
Bepotastine is also effective in managing pruritus associated with allergic rhinitis, urticaria, and skin diseases. It has dual action as an H1 receptor antagonist and a mast cell stabilizer, showing efficacy in pruritus relief in clinical trials (Bielory et al., 2013).
Pharmacokinetic Studies
Pharmacokinetic studies of bepotastine have been conducted, highlighting its properties such as high oral absorption and limited brain distribution, which is beneficial in reducing sedative effects. These studies are essential for understanding the drug's behavior in the human body (Ohashi et al., 2006).
Non-Clinical Pharmacology and Safety
Extensive non-clinical studies have been conducted on bepotastine, focusing on its pharmacokinetic and pharmacologic properties, including its safety profile. These studies cover a range of effects from mast cell stabilization to inhibition of eosinophilic infiltration, contributing to its comprehensive understanding as an antihistamine (Williams et al., 2010).
Safety And Hazards
Bepotastine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bepotastine | |
CAS RN |
125602-71-3 | |
Record name | Bepotastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepotastine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPOTASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.